3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole
Brand Name: Vulcanchem
CAS No.: 325474-02-0
VCID: VC4564298
InChI: InChI=1S/C23H19ClN2O2/c1-15-6-8-17(9-7-15)23-22(19-4-2-3-5-21(19)25-23)20(14-26(27)28)16-10-12-18(24)13-11-16/h2-13,20,25H,14H2,1H3
SMILES: CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)Cl
Molecular Formula: C23H19ClN2O2
Molecular Weight: 390.87

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole

CAS No.: 325474-02-0

Cat. No.: VC4564298

Molecular Formula: C23H19ClN2O2

Molecular Weight: 390.87

* For research use only. Not for human or veterinary use.

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole - 325474-02-0

Specification

CAS No. 325474-02-0
Molecular Formula C23H19ClN2O2
Molecular Weight 390.87
IUPAC Name 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole
Standard InChI InChI=1S/C23H19ClN2O2/c1-15-6-8-17(9-7-15)23-22(19-4-2-3-5-21(19)25-23)20(14-26(27)28)16-10-12-18(24)13-11-16/h2-13,20,25H,14H2,1H3
Standard InChI Key AXTSOXSNSLPHHI-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1H-indole core substituted at the 2-position with a 4-methylphenyl group and at the 3-position with a 1-(4-chlorophenyl)-2-nitroethyl moiety. Its molecular formula is C23H19ClN2O2, with a molecular weight of 390.87 g/mol . Key structural attributes include:

  • Indole nucleus: A bicyclic structure comprising a benzene fused to a pyrrole ring.

  • 4-Methylphenyl group: Electron-donating methyl substituent at the para position of the benzene ring.

  • Nitroethyl side chain: A nitro group (-NO2) adjacent to a chlorophenyl-substituted ethyl chain, introducing steric and electronic complexity .

Spectral and Computational Data

  • InChI Key: AXTSOXSNSLPHHI-UHFFFAOYSA-N .

  • SMILES: CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)Cl.

  • X-ray crystallography: No data available, but computational models predict a planar indole core with the nitroethyl group adopting a staggered conformation .

Synthesis and Reaction Pathways

Electrophilic Alkylation of Indoles

The synthesis of 3-(2-nitroethyl)-1H-indoles typically involves electrophilic alkylation of indole derivatives with β-nitrostyrenes. A representative procedure from recent literature involves:

  • Reagents: Indole (1), β-nitrostyrene (2), acetic acid (catalyst), ethanol (solvent).

  • Conditions: Reflux at 80–100°C for 2–8 hours.

  • Mechanism: Acid-catalyzed Michael addition of indole to the β-nitrostyrene, followed by proton transfer and dehydration .

Example Reaction:

Indole+β-NitrostyreneAcOH, EtOH, Δ3-(2-Nitroethyl)-1H-indole(Yield: 67–91%)[3][4].\text{Indole} + \beta\text{-Nitrostyrene} \xrightarrow{\text{AcOH, EtOH, Δ}} \text{3-(2-Nitroethyl)-1H-indole} \quad \text{(Yield: 67–91\%)}[3][4].

Post-Synthetic Modifications

The nitroethyl group in such compounds can undergo further transformations:

  • Spirocyclization: Treatment with POCl3 and NEt3 in benzene facilitates a [4+1]-spirocyclization, yielding 2-(1H-indol-2-yl)acetonitriles .

  • Rearrangements: Nitronate tautomer stabilization via phosphorylated intermediates enables 1,2-alkyl shifts, expanding synthetic utility .

Research Gaps and Future Directions

Priority Areas for Investigation

  • Synthetic Optimization:

    • Develop continuous flow reactors to improve yield and scalability.

    • Explore asymmetric catalysis for enantioselective synthesis .

  • Biological Profiling:

    • Conduct in vitro assays for cytotoxicity (e.g., MTT against HeLa cells).

    • Evaluate COX-1/COX-2 inhibition using enzyme immunoassays .

  • Computational Studies:

    • Perform molecular docking against COX-2 (PDB: 5KIR) to predict binding affinity.

    • Calculate ADMET properties using QikProp or SwissADME .

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